molecular formula C22H25ClFN3O4S B2461243 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 898406-56-9

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2461243
CAS No.: 898406-56-9
M. Wt: 481.97
InChI Key: UBPZPCZCICPFBX-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C22H25ClFN3O4S and its molecular weight is 481.97. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O4S/c23-17-6-10-20(11-7-17)32(30,31)27-14-2-1-3-19(27)12-13-25-21(28)22(29)26-15-16-4-8-18(24)9-5-16/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPZPCZCICPFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a piperidine ring, a sulfonamide group, and an oxalamide moiety, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H28ClN3O4S, with a molecular weight of approximately 478.0 g/mol. The structural components include:

  • Piperidine Ring : Known for its role in various biological activities.
  • Sulfonamide Group : Associated with antibacterial and enzyme inhibitory properties.
  • Oxalamide Moiety : Implicated in modulating biological interactions.

These structural features suggest potential interactions with various biological targets, making the compound a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

  • Modulation of Neurotransmission : The compound has been shown to influence neurotransmitter systems, potentially aiding in the treatment of central nervous system disorders.
  • Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

Pharmacological Applications

The compound's diverse biological activities suggest several potential applications:

  • Psychiatric Disorders : Its interaction with serotonin receptors points towards possible use in treating mood disorders.
  • Antimicrobial Treatments : Given its antibacterial properties, it may serve as a lead compound in developing new antibiotics .
  • Cancer Therapy : The sulfonamide group's known anticancer properties could be leveraged in oncological research .

Case Studies and Experimental Data

Recent studies have investigated the biological activity of related compounds bearing similar structural motifs. For instance, compounds with piperidine and sulfonamide functionalities have demonstrated:

CompoundActivityIC50 Value
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleAChE Inhibition0.63 ± 0.001 μM
Various Sulfonamide DerivativesAntibacterialModerate to Strong

These findings highlight the promising pharmacological profiles of compounds similar to this compound.

In Silico Studies

Docking studies have been conducted to elucidate the binding interactions between this compound and target proteins. These studies reveal that the sulfonamide group can effectively engage with enzyme active sites, while the piperidine ring may modulate receptor activity . Such insights are crucial for understanding the compound's therapeutic potential.

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